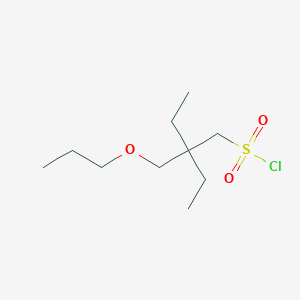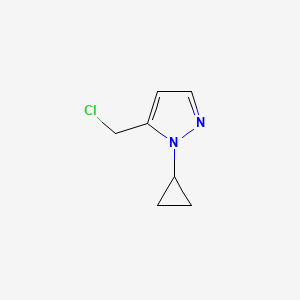![molecular formula C6H13ClFNO2S B15301831 [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride CAS No. 2869226-05-9](/img/structure/B15301831.png)
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methanesulfonyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the aminomethyl group and the methanesulfonyl fluoride moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique properties may lead to the creation of new medications for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Aminomethyl)cyclopropyl]methanesulfonyl fluoride hydrochloride
- [1-(Aminomethyl)cyclopentyl]methanesulfonyl fluoride hydrochloride
- [1-(Aminomethyl)cyclohexyl]methanesulfonyl fluoride hydrochloride
Uniqueness
What sets [1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride apart from similar compounds is its cyclobutyl ring. This unique structure imparts specific reactivity and stability characteristics, making it particularly valuable in certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
Propriétés
Numéro CAS |
2869226-05-9 |
|---|---|
Formule moléculaire |
C6H13ClFNO2S |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclobutyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6(4-8)2-1-3-6;/h1-5,8H2;1H |
Clé InChI |
TVDFNAYAIDMOAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)CS(=O)(=O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
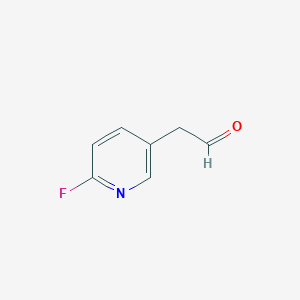
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
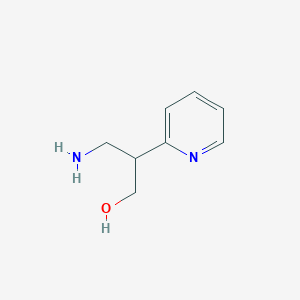

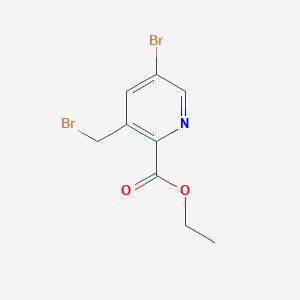
![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)
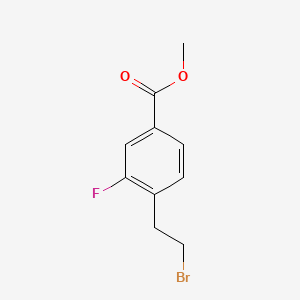
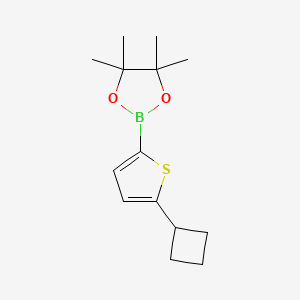
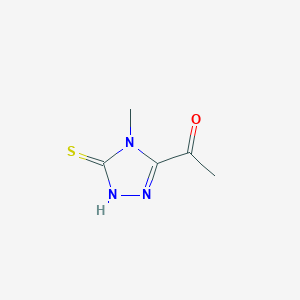
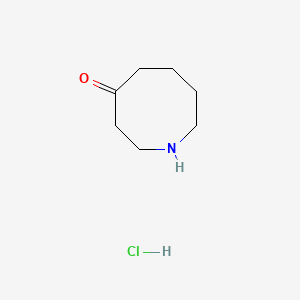
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
